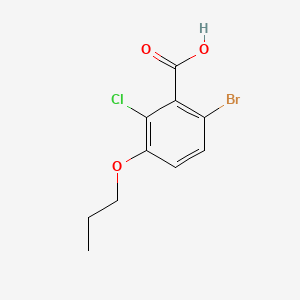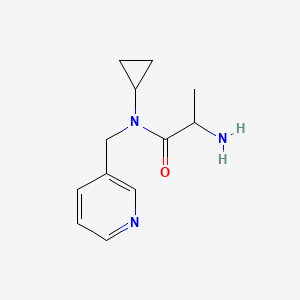
3-Iodo-N-methyl-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-N-methyl-2-naphthamide is an organic compound belonging to the class of naphthamides It is characterized by the presence of an iodine atom at the third position and a methyl group attached to the nitrogen atom of the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-N-methyl-2-naphthamide typically involves the iodination of N-methyl-2-naphthamide. One common method is the electrophilic substitution reaction where iodine is introduced to the naphthamide framework. The reaction is usually carried out in the presence of an oxidizing agent such as iodine monochloride (ICl) or iodine (I2) with a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in this compound can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of N-methyl-2-naphthamide.
Substitution: Formation of azido or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes, such as monoamine oxidase (MAO) and cholinesterase (ChE).
Medicine: Explored for its potential therapeutic effects in treating neurological disorders like depression and Parkinson’s disease.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Wirkmechanismus
The mechanism by which 3-Iodo-N-methyl-2-naphthamide exerts its effects involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety.
Vergleich Mit ähnlichen Verbindungen
N-methyl-2-naphthamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-N-methyl-2-naphthamide: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
3-Chloro-N-methyl-2-naphthamide: Contains a chlorine atom, which can influence its chemical properties and applications.
Uniqueness: 3-Iodo-N-methyl-2-naphthamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C12H10INO |
|---|---|
Molekulargewicht |
311.12 g/mol |
IUPAC-Name |
3-iodo-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C12H10INO/c1-14-12(15)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,1H3,(H,14,15) |
InChI-Schlüssel |
IEVLBVUQTALNIG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC2=CC=CC=C2C=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Formyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B14776072.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776078.png)

![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)





![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)



